4,5-Dimethyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine
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Description
4,5-Dimethyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is a useful research compound. Its molecular formula is C17H20F3N5O and its molecular weight is 367.376. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4,5-Dimethyl-6-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methoxy)pyrimidine is the Muscarinic acetylcholine receptor M1 . This receptor plays a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels.
Mode of Action
While the exact mode of action for this compound is not explicitly mentioned in the search results, it can be inferred from its target. The compound likely interacts with the Muscarinic acetylcholine receptor M1, possibly acting as an agonist or antagonist. This interaction would result in changes to the receptor’s activity, influencing the downstream signaling pathways and ultimately affecting cellular functions .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with the Muscarinic acetylcholine receptor M1. This receptor is involved in several signaling pathways, including the phospholipase C pathway and various potassium channels . By modulating the activity of this receptor, the compound could potentially influence these pathways, leading to downstream effects on cellular functions.
Result of Action
Given its target, it can be inferred that the compound may influence neuronal signaling and potentially have effects on cognition and memory, as the muscarinic acetylcholine receptor m1 is known to play a role in these processes .
Properties
IUPAC Name |
4,5-dimethyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O/c1-11-12(2)21-9-24-16(11)26-8-13-3-5-25(6-4-13)15-7-14(17(18,19)20)22-10-23-15/h7,9-10,13H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZYWHHGJXNPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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